2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as TPA023, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as positive allosteric modulators of the GABAA receptor, which is a key target for the treatment of various neurological disorders.
Mechanism of Action
2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide acts as a positive allosteric modulator of the GABAA receptor, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter GABA binds. This results in an increase in the inhibitory activity of the GABAA receptor, which can help to reduce anxiety and other symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects, including an increase in the activity of the GABAA receptor, an increase in the release of GABA, and a decrease in the activity of glutamate receptors. These effects can help to reduce anxiety and other symptoms associated with neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide is its ability to selectively enhance the activity of the GABAA receptor, which can help to reduce anxiety and other symptoms associated with neurological disorders. However, one of the limitations of 2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide is its potential for off-target effects, which can lead to unwanted side effects.
Future Directions
There are a number of potential future directions for research on 2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide, including the development of more selective and potent positive allosteric modulators of the GABAA receptor, the investigation of the long-term effects of 2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide on the brain, and the exploration of its potential therapeutic applications in other neurological disorders. Additionally, further research is needed to better understand the mechanisms underlying the effects of 2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide on the GABAA receptor, and to identify potential biomarkers for predicting treatment response.
Synthesis Methods
The synthesis of 2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves the reaction of 2-(trifluoromethyl)benzoyl chloride with pyrrolidine, followed by the addition of N-(2-aminoethyl)-2-oxoacetamide. The resulting product is then purified using column chromatography to obtain 2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide in high purity.
Scientific Research Applications
2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to enhance the activity of the GABAA receptor, which is a key target for the treatment of these disorders.
properties
IUPAC Name |
2-oxo-2-pyrrolidin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c14-13(15,16)9-5-1-2-6-10(9)17-11(19)12(20)18-7-3-4-8-18/h1-2,5-6H,3-4,7-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAVYYHPUOWRLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2-(pyrrolidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.